Chiral Centre Introduction: Stereochemical Differentiation vs. Achiral 2-Oxa-7-azaspiro[3.5]nonane
7‑Prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane contains one stereogenic centre at the C‑2 position of the pyrrolidine ring, inherited from L‑proline, whereas the parent 2‑oxa‑7‑azaspiro[3.5]nonane (CAS 241820‑91‑7) is achiral . This single chiral centre enables stereospecific interactions with chiral biological targets and permits the preparation of enantiomerically pure compound libraries . By contrast, the achiral parent scaffold offers no stereochemical discrimination, limiting its utility in programs that target chiral binding pockets, such as kinases, proteases, or GPCRs [1].
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | 1 (C‑2 of pyrrolidine, L‑configuration) |
| Comparator Or Baseline | 2‑Oxa‑7‑azaspiro[3.5]nonane: 0 stereogenic centres |
| Quantified Difference | 1 vs. 0 stereogenic centres |
| Conditions | Structural enumeration from SMILES; stereochemistry confirmed by synthetic route from L‑proline |
Why This Matters
The presence of a defined chiral centre is a prerequisite for lead compounds targeting chiral biological environments; achiral analogs cannot satisfy this requirement.
- [1] Carreira, E. M.; Fessard, T. C. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2014, 57, 10143‑10162. View Source
